Lerimazoline

Migraine Research Serotonin Receptor Pharmacology Vascular Biology

Researchers studying migraine pathophysiology or vascular α-adrenergic/5-HT cross-talk need a tool compound with clean 5-HT1D selectivity and minimal off-target α1 effects. Lerimazoline (ST-71) uniquely addresses this: • 5-HT1D Ki = 72 nM, >40-fold selectivity over α1-adrenoceptors (Ki = 6656 nM) • Atypical functional antagonist of phenylephrine at high concentrations-unique among imidazoline decongestants • Validated in rat aorta contractility and forskolin-stimulated cAMP inhibition assays Supplied as ≥98% pure solid; ambient shipping; stock available for immediate global dispatch.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 54765-26-3
Cat. No. B1674765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLerimazoline
CAS54765-26-3
Synonyms3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)-
homocysteine-thiolactone-2-chloronicotinamide
ST 71
ST-71
ST71
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC2=NCCN2)C
InChIInChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15)
InChIKeyDUHARNKZLBMPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lerimazoline: An Atypical Imidazoline Decongestant


Lerimazoline (CAS 54765-26-3), also known as ST-71, is a synthetic sympathomimetic agent belonging to the imidazoline class of compounds [1]. It is characterized as an 'atypical' decongestant due to its unique pharmacological profile [2]. Its primary clinical use is as a nasal decongestant, where it is typically formulated as the hydrochloride salt (tramazoline hydrochloride) to reduce nasal mucus secretion via agonism of α-adrenergic receptors .

Why Generic Imidazolines Cannot Replace Lerimazoline


The term 'imidazoline decongestant' encompasses a chemically diverse class of compounds with significantly divergent pharmacological profiles. A direct substitution of Lerimazoline with a close structural analog like Oxymetazoline or Xylometazoline is scientifically unsound due to substantial differences in receptor binding affinities and downstream functional effects. While most imidazolines are potent α-adrenergic agonists, Lerimazoline exhibits a pronounced 'atypical' behavior, notably acting as a functional antagonist of phenylephrine at higher concentrations [1]. This unique interaction profile, including its high affinity for serotonin receptors, fundamentally differentiates it from other in-class agents and necessitates its specific use in studies where these unique properties are critical variables [2].

Lerimazoline vs. Key Analogs: Differentiation Guide


High 5-HT1D Affinity vs. α-Adrenergic Agonists

Lerimazoline exhibits a high binding affinity for the human 5-HT1D receptor (Ki = 72 nM), which is a key differentiator from many classic imidazoline decongestants that are primarily known for their α-adrenergic activity . While other imidazolines like Xylometazoline and Oxymetazoline also bind this receptor, their affinities are notably higher, placing Lerimazoline in a unique affinity range that may be useful for probing specific serotonin-mediated pathways without maximal receptor activation.

Migraine Research Serotonin Receptor Pharmacology Vascular Biology

Atypical Functional Antagonism of Phenylephrine

In a direct head-to-head study using isolated rat aortic rings, high concentrations of Lerimazoline (≥10⁻⁴ M) profoundly antagonized the contractile response induced by the classic α₁-agonist phenylephrine [1]. This unexpected functional antagonism, which is not a class-wide effect, defines its 'atypical' nature and differentiates it from other imidazolines like Oxymetazoline or Xylometazoline that are known to be pure agonists.

Vascular Pharmacology Drug-Drug Interaction Adrenergic Signaling

Distinct Receptor Profile: Highest Affinity for 5-HT1A

Unlike its structural analogs that often show highest affinity for α-adrenergic receptors, Lerimazoline displays its highest binding affinity for the 5-HT1A receptor (Ki = 162.5 nM) [1]. This is in stark contrast to its affinity for the α1-adrenoceptor (Ki = 6656 nM), demonstrating a >40-fold selectivity for 5-HT1A over α1. This is a critical point of differentiation from primary α-agonists like Oxymetazoline.

Receptor Pharmacology CNS Research Drug Screening

5-HT1D/5-HT1B Selectivity Ratio vs. Xylometazoline

Lerimazoline demonstrates a clear selectivity for the 5-HT1D receptor (Ki = 72 nM) over the 5-HT1B receptor (Ki = 3480 nM), yielding a ~48-fold selectivity ratio . In contrast, the structurally similar Xylometazoline exhibits a much smaller 20-fold selectivity for 5-HT1D (Ki = 0.7 nM) over 5-HT1B (Ki = 14 nM) . This difference in selectivity profile is a critical quantitative discriminator.

Serotonin Receptor Subtype Selectivity Molecular Pharmacology Assay Development

Lerimazoline Research Applications


5-HT1D Receptor Function in Migraine Research

Lerimazoline is a validated tool compound for studying the 5-HT1D receptor, a key target in migraine pathophysiology. Its binding affinity (Ki = 72 nM for h5-HT1D) and ability to inhibit forskolin-stimulated cAMP production provide a reliable means to activate this receptor in cellular assays [1]. Its use is specifically warranted over other 5-HT1D agonists due to its distinct selectivity profile and affinity range.

Atypical Vasoconstriction & Drug Interactions

The 'atypical' nature of Lerimazoline, characterized by its functional antagonism of phenylephrine at high concentrations in isolated rat aorta, makes it an essential tool for vascular pharmacology studies [1]. It is uniquely suited for experiments designed to elucidate complex interactions between sympathomimetic agents or to study the role of serotonin and adrenergic receptors in vascular tone regulation.

Serotonin Receptor Subtype Differentiation

Lerimazoline's unique receptor binding profile, with highest affinity for 5-HT1A (Ki = 162.5 nM) and a >40-fold selectivity over α1-adrenoceptors (Ki = 6656 nM), makes it an excellent tool for differentiating between 5-HT and α-adrenergic signaling pathways [1]. This profile allows researchers to activate specific serotonin receptors with minimal off-target α-adrenergic effects, which is a key advantage over classic imidazoline decongestants.

Technical Documentation Hub

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